molecular formula C18H20N4O4S2 B2643103 4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 1021112-72-0

4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2643103
CAS No.: 1021112-72-0
M. Wt: 420.5
InChI Key: NOPNRQYIKBKBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring linked to a benzamide scaffold. Key structural features include:

  • Diethylsulfamoyl group at the 4-position of the benzamide, which may enhance solubility and target binding.
  • Thiophen-2-ylmethyl substituent on the oxadiazole ring, introducing aromatic heterocyclic properties that influence electronic interactions.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-3-22(4-2)28(24,25)15-9-7-13(8-10-15)17(23)19-18-21-20-16(26-18)12-14-6-5-11-27-14/h5-11H,3-4,12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPNRQYIKBKBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene derivative can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The final coupling step involves the reaction of the oxadiazole intermediate with the benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and the cyclization step, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Nitrobenzamides, halobenzamides.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiophene and oxadiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares substituents and biological targets of key analogs:

Compound Name Oxadiazole Substituent Benzamide Substituent Biological Target/Activity Source
Target Compound 5-[(Thiophen-2-yl)methyl] 4-(Diethylsulfamoyl) Inferred: Trr1 inhibition N/A
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-...) 5-[(4-Methoxyphenyl)methyl] 4-[Benzyl(methyl)sulfamoyl] Antifungal (C. albicans)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-...) 5-(Furan-2-yl) 4-[Cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans)
Compound 25 () 5-(Thiophen-2-yl) Unsubstituted benzamide Synthetic intermediate
HSGN-238 () 5-(5-Chlorothiophen-2-yl) 4-(Trifluoromethoxy) Antibacterial (N. gonorrhoeae)

Key Observations :

  • Substituent Diversity : The diethylsulfamoyl group in the target compound differs from LMM5/LMM11’s bulkier sulfamoyl groups (e.g., benzyl(methyl) or cyclohexyl(ethyl)), which may alter steric interactions with targets like thioredoxin reductase (Trr1) .
Antifungal Activity
  • LMM5 and LMM11 : Exhibit IC₅₀ values in the low micromolar range against Candida albicans, linked to Trr1 inhibition . The 4-methoxyphenylmethyl (LMM5) and furan-2-yl (LMM11) groups likely modulate enzyme affinity.
Enzyme Inhibition
  • Sulfamoyl Groups : LMM5/LMM11’s sulfamoyl substituents are critical for Trr1 binding, analogous to the diethylsulfamoyl group in the target compound .
  • HDAC Inhibition: Oxadiazole derivatives with amino acid side chains (e.g., 2-amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide) show HDAC-8 inhibition, highlighting the scaffold’s versatility .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a novel derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3S2C_{18}H_{22}N_4O_3S_2, with a molecular weight of approximately 414.52 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted that derivatives of 1,3,4-oxadiazole demonstrated effective inhibition against various bacterial strains, including Mycobacterium bovis BCG. The study utilized molecular docking techniques to assess binding affinities to key enzymes involved in bacterial metabolism .

CompoundActivityMIC (µg/mL)
This compoundAntimicrobial<0.03 (against Clostridium difficile)
Benzamide derivativeAntimicrobial0.25–1 (against Vancomycin)

Anticancer Activity

The anticancer potential of the compound has been evaluated against various human cancer cell lines. In vitro studies have indicated that it possesses significant cytotoxic effects against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be as low as 0.28 μg/mL and 0.52 μg/mL respectively .

Cell LineIC50 (µg/mL)Reference
MCF-70.28
A5490.52

The proposed mechanism of action for the antimicrobial activity involves the inhibition of crucial metabolic pathways in bacteria, particularly through the disruption of fatty acid biosynthesis by targeting the enoyl reductase enzyme (InhA). For anticancer properties, it is believed that the compound interferes with cellular proliferation mechanisms and induces apoptosis in cancer cells.

Case Studies

  • Antitubercular Activity : A study conducted on oxadiazole derivatives showed that certain compounds exhibited strong antitubercular activity against both active and dormant states of Mycobacterium tuberculosis.
  • Cytotoxicity Profiles : In an investigation into various thiadiazole derivatives, compounds similar in structure to our target compound showed selective toxicity towards cancer cells while sparing normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.